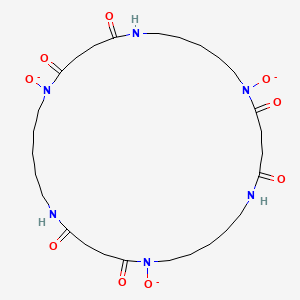

desferrioxamine E(3-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desferrioxamine E(3-) is a hydroxamic acid anion resulting from the removal of a proton from each of the hydroxamic acid groups of desferrioxamine E. It has a role as a siderophore. It is a conjugate base of a desferrioxamine E.

Applications De Recherche Scientifique

Biosynthesis in Bacteria

Desferrioxamine E, a siderophore, is primarily produced by Streptomyces coelicolor M145. A gene cluster (desA-D) directs its biosynthesis, playing a critical role in the production of these siderophores, which are essential for forming strong complexes with ferric iron (Barona-Gómez et al., 2004).

Therapeutic Potential in Ischemia

Desferrioxamine has shown promise in inducing delayed tolerance against cerebral ischemia in both in vivo and in vitro models. It activates the hypoxia-inducible transcription factor 1 (HIF-1) and erythropoietin transcription, both key players in neuroprotection (Prass et al., 2002).

Anti-Cancer Properties

Desferrioxamine has demonstrated anti-proliferative effects against leukemia and neuroblastoma, attributed to its iron-chelating properties. Its limitations in cell permeability have led to the development of more effective iron chelators with high anti-tumor activity (Richardson, 2002).

Role in Osteogenesis

Research shows that desferrioxamine can promote osteogenesis through beta-catenin signaling. It directly influences the differentiation of mesenchymal stem cells, crucial for bone formation (Qu et al., 2008).

Chemical Biology and Applications

Desferrioxamine B, closely related to desferrioxamine E, has applications beyond iron chelation. Advances in chemical biology have led to the development of new drugs and radiometal imaging agents, expanding its range of applications (Codd et al., 2017).

Pulmonary Effects in Hepatic Failure

Desferrioxamine has beneficial effects in acute liver failure models by inhibiting oxidative damage. Its role in attenuating lung injury in such scenarios highlights its potential in diverse therapeutic areas (Kalimeris et al., 2007).

Impact on Cell Proliferation and Apoptosis

In colon adenocarcinoma cells, desferrioxamine inhibits proliferation and induces apoptosis. It influences proteins involved in cell proliferation, metabolism, and signal transduction, highlighting its role in cancer therapy (Sun et al., 2009).

Genomics in Pathogens

The genomics of desferrioxamine E biosynthesis in the plant pathogen Erwinia amylovora offers insights into the role of this siderophore in pathogen virulence and protection against host defenses (Smits & Duffy, 2011).

Propriétés

Nom du produit |

desferrioxamine E(3-) |

|---|---|

Formule moléculaire |

C27H45N6O9-3 |

Poids moléculaire |

597.7 g/mol |

Nom IUPAC |

1,12,23-trioxido-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone |

InChI |

InChI=1S/C27H45N6O9/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22/h1-21H2,(H,28,34)(H,29,35)(H,30,36)/q-3 |

Clé InChI |

WXIWKPBDYNJGJA-UHFFFAOYSA-N |

SMILES canonique |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-] |

Origine du produit |

United States |

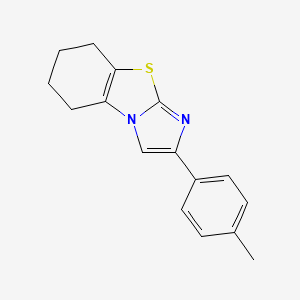

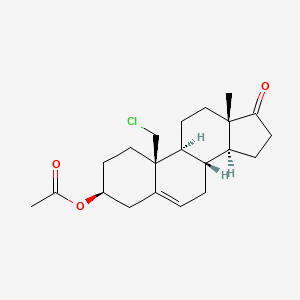

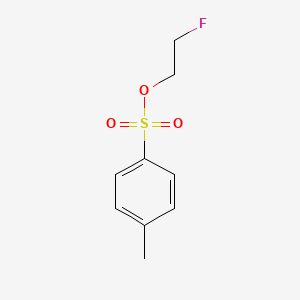

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

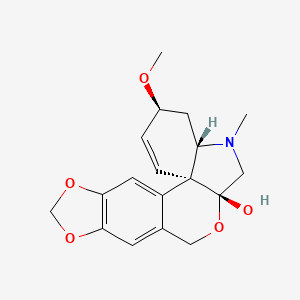

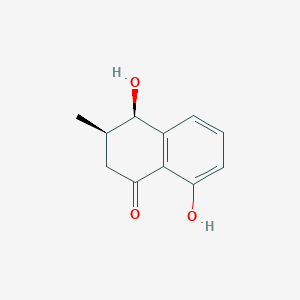

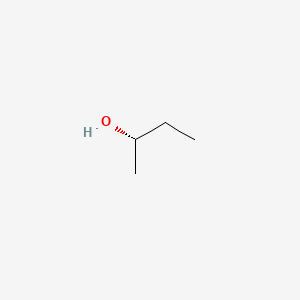

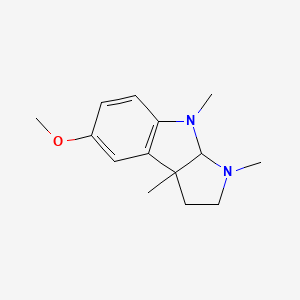

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.